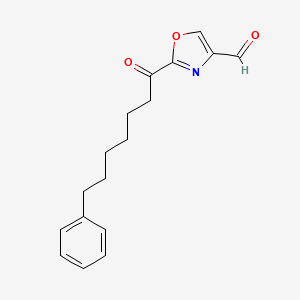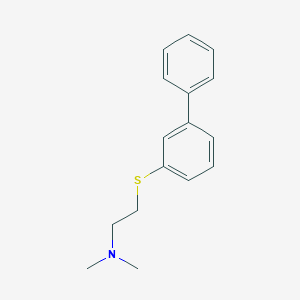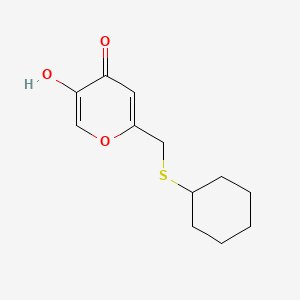
2-(Methylsulfonyl)naphthalene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylsulfonyl)naphthalene-1,4-diol is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with a methylsulfonyl group at the 2-position and hydroxyl groups at the 1- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)naphthalene-1,4-diol can be achieved through several synthetic routes. One common method involves the sulfonation of naphthalene derivatives followed by hydroxylation. For example, starting with naphthalene, a sulfonation reaction can introduce the methylsulfonyl group at the 2-position. This is typically done using methylsulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate can then be hydroxylated at the 1- and 4-positions using a hydroxylating agent like hydrogen peroxide under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for sulfonation and hydroxylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfonyl)naphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The methylsulfonyl group can be reduced to a methylsulfanyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-(methylsulfanyl)naphthalene-1,4-diol.
Substitution: Formation of ethers or amines depending on the nucleophile used.
Scientific Research Applications
2-(methylsulfonyl)naphthalene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial activity.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(methylsulfonyl)naphthalene-1,4-diol involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of FabH, it binds to the active site of the enzyme, preventing the catalysis of fatty acid biosynthesis. This inhibition can lead to the disruption of bacterial cell membrane formation, ultimately resulting in antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)naphthalene-1,4-diol: Similar structure but with a methylsulfanyl group instead of a methylsulfonyl group.
1,4-dihydroxynaphthalene: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
2-(methylsulfonyl)phenol: Contains a phenol ring instead of a naphthalene ring, leading to different chemical properties.
Uniqueness
2-(methylsulfonyl)naphthalene-1,4-diol is unique due to the presence of both the methylsulfonyl group and hydroxyl groups on the naphthalene ring
Properties
Molecular Formula |
C11H10O4S |
|---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
2-methylsulfonylnaphthalene-1,4-diol |
InChI |
InChI=1S/C11H10O4S/c1-16(14,15)10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6,12-13H,1H3 |
InChI Key |
LDKPKJBNGZYJSR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C2=CC=CC=C2C(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


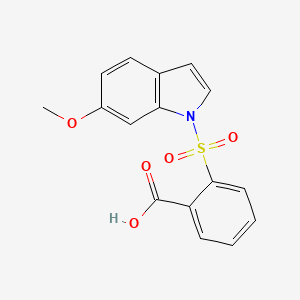
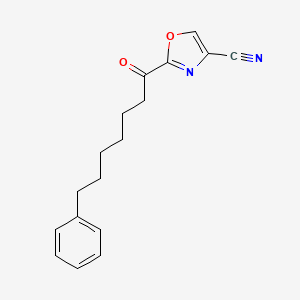
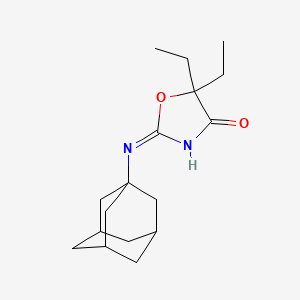
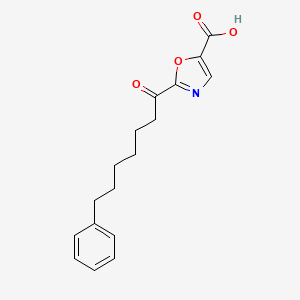

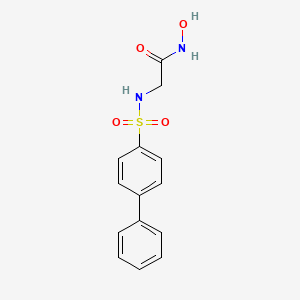
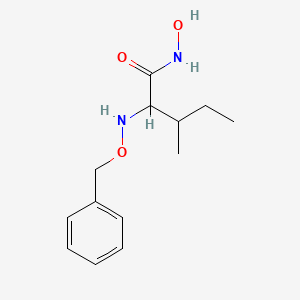

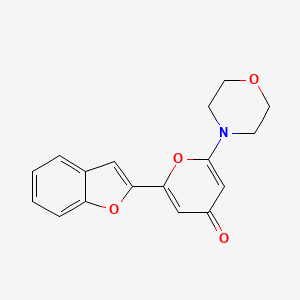
![2-(cinnamyloxy)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10841133.png)
